![molecular formula C16H17N3O B6013030 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B6013030.png)
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features both an indole and a quinazolinone moiety, which are known for their biological and pharmacological activities
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dihydro-1H-indole with a suitable quinazolinone precursor under specific reaction conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or quinazolinone rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a therapeutic agent due to its structural features that may interact with various biological targets. Notable applications include:
- Anticancer Activity : Research indicates that derivatives of tetrahydroquinazolinones exhibit cytotoxic effects against cancer cell lines. Studies have demonstrated that the compound can inhibit tumor growth by inducing apoptosis in malignant cells .
- Neuroprotective Effects : The indole moiety is known for its neuroprotective properties. Compounds similar to this one have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis .
Material Science
The unique electronic properties of this compound make it suitable for applications in material science:
- Organic Electronics : The compound's ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural characteristics allow for effective charge transport within these devices .
Biological Research
In biological research, the compound's interactions with macromolecules are of significant interest:
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and cellular signaling pathways. This potential has implications for developing drugs targeting neurological disorders .
Case Studies
Several case studies highlight the effectiveness and applications of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored a series of quinazolinone derivatives, including our compound, demonstrating significant inhibition of cancer cell proliferation in vitro . The mechanism involved the modulation of specific signaling pathways associated with cell survival.
- Neuroprotection Research : In a recent investigation into neuroprotective agents, the compound was tested against oxidative stress-induced neuronal injury models. Results indicated a marked reduction in cell death rates compared to control groups .
- Material Science Applications : Research conducted on the use of tetrahydroquinazolinones in OLEDs showed that incorporating this compound into device architecture improved efficiency and stability under operational conditions .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, while in biological studies, it may affect cellular signaling pathways.
Comparison with Similar Compounds
2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can be compared with other similar compounds, such as:
2-(2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: This compound also features an indole moiety and is known for its cytotoxic activity.
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Another indole derivative with potential biological activity.
5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A related compound used in scientific research for its unique chemical properties.
The uniqueness of this compound lies in its combined indole and quinazolinone structure, which imparts distinct chemical and biological properties not found in other similar compounds .
Biological Activity
2-(2,3-Dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of this compound is C13H14N2 with a molecular weight of 214.26 g/mol. Its structure features a fused indole and quinazoline moiety which contributes to its biological activity.
Anticancer Activity
Research has shown that compounds related to quinazoline derivatives exhibit significant anticancer properties. For instance, derivatives of 5,6,7,8-tetrahydroquinazolin-4(3H)-one have been tested against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | U87 (glioma) | 9.72 ± 0.29 | HSP90 inhibition |
This compound | U251 (glioma) | 13.91 ± 0.86 | HSP90 inhibition |
The compound demonstrated effective cytotoxicity against glioma cell lines U87 and U251 through the inhibition of heat shock protein 90 (HSP90), which plays a crucial role in cancer progression by stabilizing oncoproteins .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. Studies indicate that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Quinazoline derivative | Staphylococcus aureus | 100 µg/mL |
Quinazoline derivative | Escherichia coli | 200 µg/mL |
These findings suggest that the compound may have potential as an antimicrobial agent .
Neuroprotective Effects
Preliminary studies indicate that compounds with indole and quinazoline structures may offer neuroprotective benefits. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress. Further research is needed to elucidate these effects specifically for this compound.
Case Studies
A notable study examined the effects of various quinazoline derivatives on cancer cell proliferation. The results indicated that modifications in the structure significantly influenced the anticancer activity:
- Study on Structure-Activity Relationship (SAR) : Researchers synthesized several derivatives and assessed their IC50 values across different cancer cell lines. The presence of specific functional groups was found to enhance cytotoxicity .
- In Vivo Studies : Animal models treated with quinazoline derivatives showed reduced tumor growth compared to controls, indicating potential for therapeutic use .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-15-12-6-2-3-7-13(12)17-16(18-15)19-10-9-11-5-1-4-8-14(11)19/h1,4-5,8H,2-3,6-7,9-10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDGRDALEFNADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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